molecular formula C26H28O2S B8251557 Methyl 6-(tritylthio)hexanoate

Methyl 6-(tritylthio)hexanoate

Cat. No.: B8251557
M. Wt: 404.6 g/mol
InChI Key: UYAOFRPBMYJYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(tritylthio)hexanoate is a sulfur-containing ester characterized by a hexanoate backbone modified with a tritylthio (triphenylmethylthio) group at the sixth carbon. This compound is primarily utilized in organic synthesis as a protected thiol intermediate, enabling controlled reactivity in multi-step reactions. The trityl (triphenylmethyl) group acts as a bulky protecting group, shielding the sulfur atom from undesired reactions while allowing selective deprotection under mild acidic conditions . Its structural complexity and stability make it valuable in pharmaceutical and materials chemistry, particularly for synthesizing bioactive molecules or polymers requiring thiol-functionalized building blocks.

Properties

IUPAC Name

methyl 6-tritylsulfanylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O2S/c1-28-25(27)20-12-5-13-21-29-26(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-4-11-19-24/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAOFRPBMYJYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-(tritylthio)hexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid followed by the introduction of the tritylthio group. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for esterification and thioether formation to ensure consistency and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tritylthio group, yielding methyl hexanoate.

    Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-(tritylthio)hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modifying biological molecules through thioether linkages.

    Medicine: Explored for its potential use in drug delivery systems due to its ester and thioether functionalities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 6-(tritylthio)hexanoate involves its ability to form stable thioether linkages. The tritylthio group can interact with various molecular targets, potentially modifying their activity or stability. This compound can also undergo hydrolysis to release the active hexanoate moiety, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural Features of this compound and Analogs

Compound Name Substituent at C6 Key Functional Groups Molecular Weight CAS Number References
This compound Tritylthio (S-C(C₆H₅)₃) Thioether, Ester ~422.5 (calc.) Not explicitly provided
Methyl 6-acetoxyhexanoate Acetoxy (OAc) Ester, Acetate 188.22 104954-58-7
Methyl 6-aminohexanoate hydrochloride Amino (NH₂·HCl) Amine (protonated), Ester 183.66 1926-80-3
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate Formylphenyl-methylamino Amine, Aldehyde, Ester 291.35 (calc.) Not provided
Methyl 6-[4-(naphthalen-1-yl)phenoxy]hexanoate (7.22) Naphthylphenoxy Ether, Ester ~378.4 (calc.) Not provided
Methyl 6-((-3-hydroxy-2-(3-hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)hexanoate Cyclopentylthio with hydroxyl/oxo groups Thioether, Hydroxyl, Oxo, Ester ~536.7 (calc.) 83058-69-9

Key Observations :

  • Protection Strategy: The tritylthio group in this compound provides steric bulk and stability, contrasting with smaller substituents like acetoxy (Methyl 6-acetoxyhexanoate) or amino (Methyl 6-aminohexanoate hydrochloride), which offer higher reactivity but less protection .
  • Sulfur vs. Oxygen/Nitrogen: Thioether-containing analogs (e.g., this compound, compound 7.22) exhibit distinct redox and nucleophilic properties compared to ether- or amine-substituted derivatives .
  • Complexity : The cyclopentylthio derivative (CAS 83058-69-9) has higher structural complexity (15 rotatable bonds, XlogP = 4) due to multiple hydroxyl and unsaturated groups, impacting solubility and bioavailability .

Key Findings :

  • Enzymatic Compatibility: this compound and its analogs with bulky substituents (e.g., 7.22) show low enzymatic acylation efficiency due to steric hindrance, whereas simpler esters like ethyl hexanoate (CAS 123-66-0) are more reactive .
  • Deprotection Efficiency: The tritylthio group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid), unlike acetoxy or amino groups, which may require harsher reagents .

Physicochemical and Toxicological Profiles

Table 3: Calculated and Experimental Properties

Compound XlogP Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Toxicity Read-Across Analogs
This compound ~5.2 0 2 6 Ethyl hexanoate (CAS 123-66-0)
Methyl 6-acetoxyhexanoate 1.5 0 3 5 Methyl octanoate (CAS 111-11-5)
Methyl 6-((-3-hydroxy-...)hexanoate (CAS 83058-69-9) 4 2 6 15 Not available

Insights :

  • Lipophilicity: The tritylthio group increases hydrophobicity (XlogP ~5.2), favoring membrane permeability but reducing aqueous solubility compared to polar analogs like Methyl 6-aminohexanoate hydrochloride (XlogP ~0.5) .
  • Toxicity: Ethyl hexanoate (CAS 123-66-0) serves as a read-across analog for skin sensitization studies, suggesting similar ester-derived metabolites may influence toxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-(tritylthio)hexanoate, and what are their comparative advantages?

  • Methodological Answer : this compound is typically synthesized via esterification and thiol-protection strategies. A key approach involves coupling tritylthiol to a methyl hexanoate backbone using activating agents like EDC/HOBt for amide bond formation . Enzymatic acylation methods have also been explored but may yield <5% product due to competing hydrolysis, necessitating alternative catalysts or protection of reactive esters . Comparative advantages include chemical methods offering higher reproducibility, while enzymatic routes may provide stereoselectivity under optimized conditions.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the tritylthio group’s presence and ester linkage integrity. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, especially when isolating low-yield intermediates . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Structural ambiguities, such as regioisomers, can be resolved via X-ray crystallography or 2D NMR experiments .

Q. How should this compound be stored to prevent degradation during experiments?

  • Methodological Answer : The compound’s tritylthio group is sensitive to oxidation and light. Storage in amber glass vials under inert gas (e.g., argon) at –20°C is advised. Stability tests under varying pH and temperature conditions should precede long-term studies, with periodic HPLC monitoring to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers optimize enzymatic acylation of this compound to improve yield?

  • Methodological Answer : Low enzymatic yields (e.g., 4% in Novozyme 435®-catalyzed reactions) often result from competing hydrolysis. Strategies include:

  • Using anhydrous solvents (e.g., THF or DMF) to suppress water activity.
  • Introducing steric hindrance via bulkier protecting groups on the hexanoate backbone.
  • Screening immobilized lipases (e.g., Candida antarctica Lipase B) for enhanced substrate specificity .
    • Parallel control experiments tracking carboxylic acid byproducts via TLC or LC-MS are critical for troubleshooting .

Q. What strategies address contradictions in reactivity data under different catalytic conditions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Rh vs. enzymatic systems) require systematic analysis:

  • Compare activation energies via computational modeling (DFT) to identify rate-limiting steps.
  • Use kinetic isotope effects (KIEs) to probe mechanistic pathways.
  • Validate hypotheses with controlled experiments varying catalysts, solvents, and temperatures .
    • For example, rhodium acetate-mediated cyclization in dichloromethane may favor tritylthio group retention over enzymatic methods .

Q. How can researchers mitigate side reactions during tritylthio group functionalization?

  • Methodological Answer : The tritylthio group’s steric bulk can impede desired reactions. Solutions include:

  • Temporarily replacing trityl with more labile protecting groups (e.g., acetals) for intermediate steps.
  • Employing flow chemistry to enhance mixing and reduce reaction time.
  • Using scavengers (e.g., polymer-bound triphenylphosphine) to trap byproducts .
    • Post-reaction purification via silica gel chromatography or preparative HPLC is critical for isolating the target compound .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting stability data in literature?

  • Methodological Answer : Contradictory stability reports (e.g., hydrolysis rates) require:

  • Replicating conditions from cited studies while controlling variables like humidity and oxygen levels.
  • Accelerated stability testing (e.g., 40°C/75% RH) with LC-MS quantification of degradation products.
  • Statistical analysis (e.g., ANOVA) to identify significant factors (pH, solvent) influencing stability .

Q. What advanced techniques validate the tritylthio group’s role in biological activity studies?

  • Methodological Answer : To assess the group’s contribution to bioactivity:

  • Synthesize analogs with alternative thiol-protecting groups (e.g., Boc or Fmoc) and compare IC50 values.
  • Use X-ray crystallography or cryo-EM to visualize interactions in enzyme-inhibitor complexes.
  • Perform isotopic labeling (e.g., ³⁵S) to track metabolic fate in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.